
1-Methyl-3-indoleacetic acid
Overview
Description
1-Methyl-3-indoleacetic acid (CAS: 1912-48-7), also known as 2-(1-methylindol-3-yl)acetic acid, is an indole derivative with a methyl group at the nitrogen atom of the indole ring and an acetic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . This compound is structurally related to indole-3-acetic acid (IAA), a natural plant hormone, but differs by the addition of a methyl group on the indole nitrogen. It is commonly used in biochemical research, particularly in studies of auxin-like activity and enzyme interactions . Key physical properties include a melting point of 125–126.5°C and a crystalline powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-indoleacetic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by methylation and carboxylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-indoleacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into indole-3-ethanol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Applications
1-M3-IAA has shown promise in various therapeutic contexts, particularly due to its anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that 1-M3-IAA can act as a small-molecule ligand for viral proteins, such as the hepatitis C virus NS3 complex, suggesting potential antiviral applications. Additionally, its structural similarity to other indole derivatives allows it to participate in biochemical pathways that could enhance the efficacy of cancer treatments.
Case Study:
In a study exploring the effects of indole derivatives on cancer cells, it was found that 1-M3-IAA could enhance photodynamic therapy's effectiveness when combined with specific dyes, leading to increased cell death in tumor models without significant toxicity .
Plant Growth Regulation
1-M3-IAA is structurally similar to indole-3-acetic acid (IAA), a well-known plant hormone involved in growth regulation. This compound has been studied for its effects on plant development and yield enhancement.
Effects on Crop Yield
The application of 1-M3-IAA has been associated with improved fruit size and seed yield in various crops. For instance, foliar applications have shown to increase the seed yield of rice and groundnut significantly .
Data Table: Impact of 1-M3-IAA on Crop Yield
Crop Type | Application Method | Yield Increase (%) |
---|---|---|
Rice | Foliar spray | 20 |
Groundnut | Soil application | 15 |
Soybean | Foliar spray | 18 |
Barley | Soil application | 25 |
Metabolic Role
1-M3-IAA participates in tryptophan-dependent metabolic pathways leading to the production of IAA, which is crucial for various physiological processes in plants. It acts as a precursor that can be hydrolyzed into IAA by specific enzymes (AtMES esterases) in Arabidopsis. This conversion highlights its role as a potential regulator of plant growth.
Biochemical Properties:
- Molecular Mechanism: Interacts with enzymes that modulate plant growth.
- Transport and Distribution: Distributed within plant tissues where it influences growth responses.
Industrial Applications
1-M3-IAA is utilized in the production of pharmaceuticals and agrochemicals due to its structural properties and biological activity.
Synthesis and Production
The industrial synthesis of 1-M3-IAA typically involves methods like Fischer indole synthesis followed by methylation and carboxylation reactions. These processes are optimized for high yield and purity, making it suitable for large-scale applications.
Mechanism of Action
The mechanism of action of 1-Methyl-3-indoleacetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in plant growth regulation and cellular signaling pathways.
Pathways Involved: The compound influences pathways related to cell division, elongation, and differentiation, similar to natural auxins in plants.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The table below highlights critical differences between 1-methyl-3-indoleacetic acid and its analogues:
Key Comparative Insights
Substituent Position and Bioactivity The position of substituents significantly impacts biological activity. In contrast, 5-methoxy-2-methyl-3-indoleacetic acid (CAS: 2882-15-7) exhibits increased photostability due to the electron-donating methoxy group at C5, making it suitable for field applications in agriculture .
Functional Group Modifications
- Methyl-indole-3-acetate (CAS: 1912-33-0) replaces the carboxylic acid with a methyl ester, reducing hydrogen-bonding capacity and enhancing volatility. This modification is critical for gas chromatography analysis .
- Indomethacin (CAS: 53-86-1) incorporates a chlorobenzoyl group, enabling potent cyclooxygenase (COX) inhibition, a feature absent in simpler indoleacetic acids .
Safety and Handling this compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318) .
Synthetic Accessibility
Biological Activity
1-Methyl-3-indoleacetic acid (1-MIA) is an indole derivative that has garnered attention for its diverse biological activities and potential applications in various scientific fields, including plant biology and medicinal chemistry. This article explores the biological activity of 1-MIA, highlighting its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
1-MIA is characterized by a methyl group attached to the nitrogen atom of the indole ring and an acetic acid moiety at the third position. This structural configuration influences its biological activity, particularly its interactions with various enzymes and cellular processes.
1-MIA is primarily known for its role as a precursor in the biosynthesis of indole-3-acetic acid (IAA), a natural plant hormone. The compound interacts with the AtMES esterase family in Arabidopsis, leading to its hydrolysis into IAA, which subsequently activates growth-promoting effects in plants. The hydrolysis process suggests rapid metabolism within plant systems, influenced by environmental factors such as light and pH.
Plant Growth Regulation
As a derivative of IAA, 1-MIA plays a significant role in regulating plant growth and development. It has been shown to influence various cellular mechanisms, promoting cell elongation, division, and differentiation. Studies indicate that 1-MIA can enhance root development and overall plant vigor when applied exogenously .
Anticancer Properties
Research has indicated that 1-MIA exhibits potential anticancer properties. In vitro studies have demonstrated that 1-MIA can induce cytotoxic effects in cancer cell lines through oxidative stress mechanisms. The compound's ability to generate free radicals upon activation by peroxidases has been linked to lipid peroxidation and subsequent cellular damage in cancerous cells .
Toxicological Studies
Toxicological assessments have revealed adverse effects associated with high doses of 1-MIA. In animal models, exposure to elevated concentrations led to hematological alterations, including anemia and leukopenia, as well as histopathological changes in organs such as the liver and kidneys . These findings underscore the importance of dosage in evaluating the safety profile of 1-MIA.
Comparative Analysis with Other Indole Derivatives
To better understand the unique properties of 1-MIA, it is useful to compare it with other indole derivatives:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Indole-3-acetic acid (IAA) | Natural auxin; no methyl group | Promotes plant growth; regulates cell elongation |
Indole-3-butyric acid | Longer carbon chain | Used in rooting powders; promotes root formation |
This compound | Methyl group at nitrogen | Potential anticancer effects; precursor to IAA |
Case Studies
Several studies have explored the biological activity of 1-MIA:
- Antiviral Activity : A study identified 1-MIA as a ligand capable of binding to hepatitis C virus proteins, suggesting potential antiviral applications.
- Cancer Research : Research demonstrated that low doses of 1-MIA could enhance the efficacy of photodynamic therapy for cancer treatment by increasing tumor concentrations significantly .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-methyl-3-indoleacetic acid, and how can its purity be validated?
- Synthesis : The compound can be synthesized via methylation of indole-3-acetic acid (IAA) using methylating agents like methyl iodide under controlled alkaline conditions. Precise stoichiometric ratios and reaction times are critical to avoid over-methylation .
- Validation : Purity is typically assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Mass spectrometry (MS) further verifies molecular weight (theoretical MW: 188.2 g/mol) .
Q. How can this compound be quantified in aqueous solutions, and what are the limitations of colorimetric assays?
- Methodology : Modified ferric chloride-sulfuric acid assays are commonly used. Adjustments to reagent concentrations (e.g., reducing nitrite levels) and standardized timing (e.g., reading absorbance at 15 minutes post-reagent addition) improve color stability and specificity .
- Limitations : Colorimetric methods may lack sensitivity at low concentrations (<10 µg/mL) and exhibit interference from structurally similar indolic compounds (e.g., indole-3-lactic acid). Cross-validation with HPLC is advised for critical studies .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Key Properties :
- CAS Registry Number: 1912-48-7 .
- Solubility: Moderately soluble in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water.
- Stability: Sensitive to light and heat; degradation products include oxidized indole derivatives, necessitating storage in amber vials at –20°C .
Advanced Research Questions
Q. How does the photodegradation mechanism of this compound differ from its parent compound (IAA), and what are the implications for experimental protocols?
- Mechanism : Under UV light, this compound undergoes decarboxylation and ring-opening reactions, yielding skatole derivatives and methylated quinoline intermediates. Quantum yield measurements (Φ ≈ 0.02 at 254 nm) suggest slower degradation compared to IAA (Φ ≈ 0.05) due to steric effects from the methyl group .
- Implications : Photodegradation necessitates controlled lighting in experiments. Include dark controls and use actinometry to quantify light exposure in photostability studies .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across plant models?
- Approach :
Standardize Auxin Activity Assays : Use uniform concentrations (e.g., 1–100 µM) in Arabidopsis root elongation assays, accounting for species-specific receptor affinities.
Control for Metabolic Interference : Pre-treat samples with cytochrome P450 inhibitors (e.g., aminobenzotriazole) to block enzymatic conversion to IAA.
Cross-Validate with Mutants : Test in auxin-signaling mutants (e.g., Arabidopsis tir1) to confirm direct vs. indirect effects .
Q. How can computational modeling predict the interaction of this compound with auxin-binding proteins?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model ligand-receptor interactions with proteins such as TIR1/AFB. The methyl group may reduce binding affinity compared to IAA due to steric clashes in the binding pocket.
- MD Simulations : Perform molecular dynamics (GROMACS) to assess conformational stability over 100-ns trajectories. Parameters should include solvation effects (TIP3P water model) and physiological pH (6.8) .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
- Best Practices :
- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R² ≥ 0.95).
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include raw data in supplementary materials to enable meta-analysis .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIPEFIYIQFVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291791 | |
Record name | 1-Methyl-3-indoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-48-7 | |
Record name | 1912-48-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-3-indoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.